molecular formula C7H13NO2 B068560 4-Methylpiperidine-4-carboxylic acid CAS No. 162648-32-0

4-Methylpiperidine-4-carboxylic acid

Cat. No. B068560
CAS RN: 162648-32-0
M. Wt: 143.18 g/mol
InChI Key: YORPCQSBLZIBKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylpiperidine-4-carboxylic acid involves several steps, including the reaction of 4-methylpiperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with phosgene to form the carboxylic acid. The synthesis of 4-Methylpiperidine-4-carboxylic acid is a complex process that requires expertise and precision.


Molecular Structure Analysis

The molecular structure of 4-Methylpiperidine-4-carboxylic acid is represented by the empirical formula C6H13N . The molecular weight of this compound is 99.17 .


Chemical Reactions Analysis

The chemical reactions involving 4-Methylpiperidine-4-carboxylic acid are complex and require a detailed understanding of organic chemistry. The compound is involved in various reactions due to its unique structure and properties.


Physical And Chemical Properties Analysis

4-Methylpiperidine-4-carboxylic acid hydrochloride is a white to off-white powder or crystals . It has a molecular weight of 179.65 . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis of Complex Molecules

4-Methylpiperidine-4-carboxylic acid is often used as a building block in the synthesis of more complex molecules. For example, it can be used to synthesize 1-carbamoyl-piperidine-4-carboxylic acid .

Pharmaceutical Research

In pharmaceutical research, 4-Methylpiperidine-4-carboxylic acid can be used to create compounds with potential therapeutic effects. For instance, it can be used to synthesize 1-(Phenylsulfonyl)piperidine-4-carboxylic acid .

Development of New Materials

This compound can also be used in the development of new materials. For example, it can be used to synthesize 1-(2-pyridin-4-yl-ethyl)-piperidine-4-carboxylic acid , which may have applications in material science.

Chemical Research

In chemical research, 4-Methylpiperidine-4-carboxylic acid can be used as a precursor to other chemicals. For example, it can be used to synthesize 1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxylic acid .

Biochemical Studies

4-Methylpiperidine-4-carboxylic acid can be used in biochemical studies. For example, it can be used to synthesize 1-(2-Cyanoethyl)piperidine-4-carboxylic acid , which may have applications in biochemistry.

Industrial Applications

In industrial applications, 4-Methylpiperidine-4-carboxylic acid can be used as a starting material for the synthesis of other chemicals. For example, it can be used to synthesize 4-Piperidine butyric acid hydrochloride .

Safety And Hazards

4-Methylpiperidine-4-carboxylic acid is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

4-methylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)2-4-8-5-3-7/h8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORPCQSBLZIBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622468
Record name 4-Methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperidine-4-carboxylic acid

CAS RN

162648-32-0
Record name 4-Methyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162648-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (0.500 g, 2.06 mmol) was treated with 4 M HCl in dioxane (10 mL) for 2 hours at room temperature to afford the title compound (0.294 g, 100%) as the hydrochloride salt. MS (ES+) [M+H]+=144.0.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

N-Benzoyl-4-methyl isonipecotic acid (1.21 g, 4.88 mmol) was dissolved in 20 mL of 6N HCl and refluxed overnight. The mixture was cooled and benzoic acid removed by filtration. The filtrate was evaporated and crystallization from acetone/dichloromethane provided 0.62 g of 4-methyl isonipecotic acid (90%). 1H NMR (300 MHz DMSO d6) δ9.0 (s, 1H), 3.1 (m, 2H), 2.7 (m, 2H), 2.0 (m, 2 H), 1.6 (m, 2H), 1.1 (s, 3H).
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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